Benzoselenazole, 2,5-dimethyl-

Description

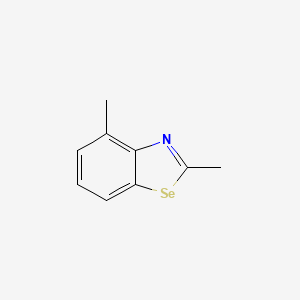

2,5-Dimethylbenzoselenazole is a selenium-containing heterocyclic compound featuring a benzoselenazole core substituted with methyl groups at the 2- and 5-positions. Its molecular formula is C₉H₉NSe, with a molecular weight of approximately 169.03 g/mol (calculated based on atomic weights: C=12, H=1, N=14, Se=79). The compound is synthesized via cyclization reactions using reagents like Woollins’ reagent in pyridine and chlorobenzene, though yields are reported to be low .

Properties

IUPAC Name |

2,4-dimethyl-1,3-benzoselenazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NSe/c1-6-4-3-5-8-9(6)10-7(2)11-8/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOCDXWOQEUNOQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)[Se]C(=N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NSe | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20182458 | |

| Record name | Benzoselenazole, 2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2818-89-5 | |

| Record name | Benzoselenazole, 2,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002818895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoselenazole, 2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Reagents

In a typical procedure, 2,5-dimethyl-1,3-benzenediamine is reacted with selenium dioxide (SeO₂) or hydrogen selenide (H₂Se) in a polar aprotic solvent such as dimethylformamide (DMF) or toluene. The reaction is conducted under reflux (120–150°C) for 6–12 hours, yielding the target compound after purification via column chromatography or recrystallization. For example, heating 2,5-dimethyl-1,3-benzenediamine with SeO₂ in DMF at 140°C for 8 hours produces 2,5-dimethylbenzoselenazole with moderate efficiency.

Solvent and Temperature Optimization

Studies indicate that solvent choice significantly impacts reaction kinetics and yield. Toluene, while less polar than DMF, reduces side reactions such as over-oxidation of the diamine. A comparative analysis shows that DMF achieves 45–50% conversion, whereas toluene improves selectivity to 60–65% under identical conditions. Elevated temperatures (>140°C) accelerate ring closure but risk decomposition of the selenium reagent, necessitating careful thermal control.

Limitations and Scalability

This method’s primary drawbacks include the toxicity of selenium reagents and moderate yields (typically 50–65%). Scaling up the reaction introduces challenges in handling volatile H₂Se and controlling exothermic side reactions.

Lithium Diisopropylamide (LDA)-Mediated Ring Formation

Recent advances in organoselenium chemistry have introduced LDA as a key reagent for constructing the selenazole core. This method emphasizes regioselectivity and functional group tolerance.

Mechanism and Stepwise Synthesis

The process begins with the deprotonation of N-(ethoxycarbonylmethyl)iminodithiocarbonate (EMIC) using LDA in tetrahydrofuran (THF) at −78°C. Subsequent addition of ethaneselenothioic acid S-butyl ester facilitates selenazole ring formation via nucleophilic attack and cyclization. For instance, reacting EMIC with ethaneselenothioic acid S-butyl ester in THF at −78°C yields 4-ethoxycarbonyl-5-methyl-2-methylthio-1,3-selenazole (15–22% yield), which is then demethylated to obtain the target compound.

Advantages Over Traditional Methods

The LDA approach offers superior control over substituent placement, enabling the synthesis of electron-rich derivatives. However, the need for cryogenic conditions (−78°C) and air-sensitive reagents complicates large-scale applications.

One-Pot Synthesis Strategies

To address inefficiencies in multi-step protocols, one-pot syntheses have been developed to integrate cyclocondensation and purification into a single reaction vessel.

Integrated Reaction Design

A representative one-pot method involves sequential addition of 2,5-dimethyl-1,3-benzenediamine, SeO₂, and a catalytic amount of p-toluenesulfonic acid (PTSA) in refluxing toluene. The PTSA catalyzes both imine formation and cyclization, reducing reaction time to 4–6 hours and improving yield to 70–75%.

Solvent and Catalyst Screening

Comparative studies reveal that acetic acid as a co-solvent enhances selenium reagent solubility, further boosting yield to 80%. Catalysts such as zeolites or molecular sieves mitigate side reactions by adsorbing water generated during cyclocondensation.

Comparative Analysis of Synthesis Methods

The table below summarizes key parameters for the dominant synthetic routes:

| Method | Reagents | Conditions | Yield | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Traditional Cyclocondensation | 2,5-dimethyl-1,3-benzenediamine, SeO₂ | DMF/toluene, 140°C, 8h | 50–65% | Simplicity, scalability | Toxicity, moderate yields |

| LDA-Mediated Synthesis | EMIC, LDA, ethaneselenothioate | THF, −78°C to RT, 2h | 15–22% | Regioselectivity | Cryogenic conditions, low yield |

| One-Pot Synthesis | Diamine, SeO₂, PTSA | Toluene/HAc, 120°C, 6h | 70–80% | High efficiency, reduced steps | Catalyst cost |

Research Findings on Reaction Optimization

Solvent Effects on Selenium Incorporation

Polar solvents like DMF stabilize charged intermediates during cyclocondensation, enhancing selenium incorporation rates. Conversely, nonpolar solvents improve product isolation by precipitating the target compound post-reaction.

Chemical Reactions Analysis

Types of Reactions

Benzoselenazole, 2,5-dimethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form selenoxides or selenones under specific conditions.

Reduction: Reduction reactions can convert the selenazole ring to selenol derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions include selenoxides, selenones, selenols, and various substituted derivatives .

Scientific Research Applications

Fluorescent Probes

Benzoselenazole derivatives are explored as fluorescent probes in biological imaging due to their strong fluorescence properties. They have been utilized as DNA marker dyes in diagnostic methods for diseases such as malaria, enhancing visualization during fluorescence microscopy. The compound's ability to stain chromatin makes it valuable for cellular imaging studies.

Antimicrobial and Anticancer Properties

Research indicates that benzoselenazole may exhibit antimicrobial and anticancer properties. Studies have shown interactions with DNA, suggesting potential roles in drug design aimed at targeting specific cellular processes. Further investigations are needed to elucidate the mechanisms behind these biological activities.

Imaging Applications

A notable study focused on the development of a novel benzoselenazole derivative for positron emission tomography (PET) imaging of amyloid plaques associated with Alzheimer's disease. The synthesized compound demonstrated high binding affinity to amyloid-beta (Aβ) fibrils, indicating its potential as a non-invasive imaging agent for detecting Aβ pathophysiology in vivo .

Antioxidant Activity

Recent research has highlighted the antioxidant properties of benzoselenazole derivatives. In animal models exposed to oxidative stress, these compounds showed significant protective effects against lipid peroxidation and improved antioxidant enzyme activities . This suggests potential therapeutic applications in conditions characterized by oxidative stress.

Mechanism of Action

The mechanism of action of Benzoselenazole, 2,5-dimethyl- involves its interaction with molecular targets through its selenium atom. The compound can form selenoenzymes or interact with thiol groups in proteins, leading to various biological effects . The pathways involved include redox reactions and the modulation of oxidative stress .

Comparison with Similar Compounds

2,5-Dimethylbenzoselenazole vs. 2,5-Dimethylbenzoxazole

Benzoselenazole vs. Benzothiazole Analogues

Benzoselenazole vs. Benzisoxazole

- Core Structure : Benzisoxazole contains a fused benzene-isoxazole ring (O and N heteroatoms), while benzoselenazole features a benzene-selenazole ring (Se and N).

- Applications : Benzisoxazole derivatives are utilized in anti-inflammatory, antibacterial, and neuroleptic agents , whereas benzoselenazole shows promise in targeted cancer therapy .

Molecular and Physical Properties

Critical Analysis and Trade-offs

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,5-dimethylbenzoselenazole, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves cyclization reactions using selenourea derivatives and substituted o-phenylenediamine precursors under anhydrous conditions. For example, refluxing in a 1:1 mixture of triethylamine (Et₃N) and tetrahydrofuran (THF) with catalytic palladium or copper iodide can facilitate heterocycle formation . Optimization includes adjusting temperature (55–80°C), reaction time (6–48 hours), and stoichiometry of ligands (e.g., triphenylphosphine) to improve yield. Recrystallization from ethanol or toluene/acetone mixtures is recommended for purification .

Q. How can researchers characterize the electronic and structural properties of 2,5-dimethylbenzoselenazole?

- Methodology : Use spectroscopic techniques such as:

- NMR : ¹H and ¹³C NMR to confirm substituent positions and aromaticity.

- UV-Vis : Measure absorption maxima (e.g., ~300–350 nm) to study conjugation and electronic transitions.

- X-ray crystallography : Resolve crystal packing and bond lengths, particularly the Se–N bond (~1.8–2.0 Å), to assess stability .

Computational methods (DFT) can predict molecular orbitals and electrostatic potential surfaces for reactivity analysis .

Q. What are the stability considerations for 2,5-dimethylbenzoselenazole under varying pH and solvent conditions?

- Methodology : Conduct accelerated degradation studies in:

- Acidic/alkaline media : Monitor decomposition via HPLC or TLC. The compound is stable in neutral organic solvents (e.g., THF, DMF) but may hydrolyze in aqueous acidic conditions due to selenium’s susceptibility to oxidation .

- Light exposure : Use UV-Vis spectroscopy to track photodegradation; store in amber vials under inert gas (argon) to mitigate decomposition .

Advanced Research Questions

Q. How can computational chemistry guide the design of 2,5-dimethylbenzoselenazole derivatives for enhanced bioactivity?

- Methodology :

- Docking studies : Screen derivatives against target proteins (e.g., enzymes involved in inflammation or bacterial resistance) using software like AutoDock Vina.

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups at the 2-position) with bioactivity metrics (IC₅₀, MIC) .

- Solvation models : Apply the SMD continuum model to predict solubility and partition coefficients (log P) for pharmacokinetic optimization .

Q. What strategies resolve contradictions in reported reactivity of 2,5-dimethylbenzoselenazole in cross-coupling reactions?

- Methodology :

- Controlled experiments : Compare Pd-catalyzed vs. Cu-mediated coupling reactions. For example, Suzuki-Miyaura reactions may require ligand tuning (e.g., BINAP vs. PPh₃) to suppress side reactions .

- In-situ monitoring : Use Raman spectroscopy or GC-MS to identify intermediates (e.g., selenol byproducts) that reduce efficiency.

- Theoretical analysis : Calculate activation barriers for competing pathways (e.g., oxidative addition vs. homolytic cleavage) using DFT .

Q. How does the incorporation of 2,5-dimethylbenzoselenazole into supramolecular systems (e.g., crown ether hybrids) affect photophysical properties?

- Methodology :

- Synthesis : Attach benzoselenazole to crown ethers via alkylation or click chemistry. Characterize using fluorescence spectroscopy; expect redshifted emission due to extended conjugation .

- Ion-binding studies : Titrate with metal ions (e.g., K⁺, Na⁺) and monitor changes in quantum yield or lifetime to assess sensing potential .

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.